5,7-Dichloropyrazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dichloropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3 . It has a molecular weight of 188.02 g/mol . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, including 5,7-Dichloropyrazolo[1,5-a]pyrimidine, has been reported in the literature . The synthetic route involved a one-pot two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones from the reaction of 3-aminopyrazole with activated alkynes .
Molecular Structure Analysis
The molecular structure of 5,7-Dichloropyrazolo[1,5-a]pyrimidine consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H .
Physical And Chemical Properties Analysis
5,7-Dichloropyrazolo[1,5-a]pyrimidine is a solid compound . It has a topological polar surface area of 30.2 Ų and does not have any hydrogen bond donors . It has two hydrogen bond acceptors . The compound does not have any rotatable bonds .
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinases (CDKs)
- Field : Pharmaceutical Research
- Application : “5,7-Dichloropyrazolo[1,5-a]pyrimidine” compounds are used to inhibit CDKs . CDKs are a group of protein kinases that are crucial for cell cycle regulation. Inhibiting these kinases can be beneficial in treating disorders associated with inappropriate activity, mutation, overexpression, or upstream pathway activation of CDK .
Synthesis and Characterization of New 5-Aminopyrazole Compounds
Safety And Hazards
Future Directions
The synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, including 5,7-Dichloropyrazolo[1,5-a]pyrimidine, continue to be a research priority regarding process efficiency, environmental impact, and the study of its multiple applications . These compounds have attracted a great deal of attention in medicinal chemistry due to their significant properties .
properties
IUPAC Name |
5,7-dichloropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFWCYVZOFHLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454231 | |
Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloropyrazolo[1,5-a]pyrimidine | |
CAS RN |
57489-77-7 | |
Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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